Teixobactin
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Overview
Description
Teixobactin is a peptide-like secondary metabolite produced by certain species of bacteria. It was discovered using a novel method of culturing bacteria in soil, which allowed researchers to grow a previously unculturable bacterium named Eleftheria terrae. This compound is notable for its ability to kill gram-positive bacteria by binding to lipid II and lipid III, which are crucial precursor molecules for cell wall formation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of teixobactin has been achieved through a highly convergent Ser ligation approach. This method allows for the preparation of several analogues of the natural product. The synthesis involves the use of solution and solid-phase peptide synthesis techniques. The solution phase synthesis helps overcome racemization issues during ester coupling, while the solid-phase synthesis improves efficiency and convergence .
Industrial Production Methods: Industrial production of this compound is still in the research phase, with efforts focused on optimizing synthetic routes and improving yields. The use of iChip technology to isolate this compound from soil microorganisms represents a significant advancement in the production of this compound .
Chemical Reactions Analysis
Types of Reactions: Teixobactin undergoes various chemical reactions, including binding to lipid II and lipid III, which are precursors for peptidoglycan and teichoic acid, respectively. These interactions inhibit cell wall biosynthesis, leading to bacterial cell death .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include diisopropyl ethyl amine, PyAOP, and various amino acid derivatives. The reactions typically occur under mild conditions, such as room temperature, to prevent degradation of the peptide .
Major Products Formed: The major products formed from the reactions involving this compound are its analogues and derivatives, which are synthesized to enhance its antibacterial properties and reduce potential resistance .
Scientific Research Applications
Teixobactin has shown potent activity against drug-resistant gram-positive pathogens, including methicillin-resistant Staphylococcus aureus and Mycobacterium tuberculosis. It has been studied for its potential use in treating bacterial biofilms, which are associated with chronic infections. Research is ongoing to explore its applications in various health-related contexts, such as surgical site infections, implant-related surgeries, and cystic fibrosis .
Mechanism of Action
Teixobactin exerts its effects by binding to lipid II and lipid III, which are essential for cell wall biosynthesis in gram-positive bacteria. This binding inhibits the synthesis of peptidoglycan and teichoic acid, leading to cell wall damage and bacterial cell death. The unique mechanism of action of this compound, which does not target proteins, makes it less likely to encounter resistance .
Comparison with Similar Compounds
Teixobactin belongs to a new class of antibiotics and is unique in its mode of action. Similar compounds include vancomycin, ramoplanin, enduracidin, and mannopeptimycin, which also target lipid II but have different structural features and mechanisms of binding. This compound’s ability to bind to both lipid II and lipid III sets it apart from these other antibiotics .
Conclusion
This compound represents a promising advancement in the field of antibiotics, particularly for its potential to combat drug-resistant bacteria. Its unique mechanism of action and the innovative methods used for its discovery and synthesis highlight its significance in scientific research and potential therapeutic applications.
Properties
CAS No. |
1613225-53-8 |
---|---|
Molecular Formula |
C58H95N15O15 |
Molecular Weight |
1242.5 g/mol |
IUPAC Name |
(2R)-N-[(2R,3S)-1-[[(2S,3S)-1-[[(2S)-1-[[(3S,6S,9S,12R,13S)-6-[[(5S)-2-amino-4,5-dihydro-1H-imidazol-5-yl]methyl]-3-[(2S)-butan-2-yl]-9,13-dimethyl-2,5,8,11-tetraoxo-1-oxa-4,7,10-triazacyclotridec-12-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]-2-[[(2S)-3-hydroxy-2-[[(2S,3S)-3-methyl-2-[[(2R)-2-(methylamino)-3-phenylpropanoyl]amino]pentanoyl]amino]propanoyl]amino]pentanediamide |
InChI |
InChI=1S/C58H95N15O15/c1-12-28(5)42(70-49(79)37(61-11)23-34-19-17-16-18-20-34)53(83)67-39(26-74)51(81)65-36(21-22-41(59)76)48(78)69-44(30(7)14-3)55(85)71-43(29(6)13-2)54(84)68-40(27-75)52(82)73-46-33(10)88-57(87)45(31(8)15-4)72-50(80)38(24-35-25-62-58(60)64-35)66-47(77)32(9)63-56(46)86/h16-20,28-33,35-40,42-46,61,74-75H,12-15,21-27H2,1-11H3,(H2,59,76)(H,63,86)(H,65,81)(H,66,77)(H,67,83)(H,68,84)(H,69,78)(H,70,79)(H,71,85)(H,72,80)(H,73,82)(H3,60,62,64)/t28-,29-,30-,31-,32-,33-,35-,36+,37+,38-,39-,40-,42-,43-,44+,45-,46+/m0/s1 |
InChI Key |
LMBFAGIMSUYTBN-MPZNNTNKSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)O[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C[C@H]2CN=C(N2)N)C)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H]([C@@H](C)CC)NC(=O)[C@@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H](CC3=CC=CC=C3)NC)C |
SMILES |
CCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC(C(=O)N1)CC2CN=C(N2)N)C)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=CC=C3)NC)C |
Canonical SMILES |
CCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC(C(=O)N1)CC2CN=C(N2)N)C)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=CC=C3)NC)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Teixobactin; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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